3-Tert-butyl-2-chlorophenol
Overview
Description
3-Tert-butyl-2-chlorophenol: is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a chlorine atom, and the hydrogen atom in the meta position is replaced by a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-chlorophenol can be achieved through several methods. One common approach involves the chlorination of 2-tert-butylphenol. This reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-tert-butylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyl-2-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of substituents on phenolic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-chlorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and tert-butyl group influence its reactivity and binding affinity. These interactions can affect enzymatic activity, cellular signaling pathways, and other biological processes .
Comparison with Similar Compounds
4-Tert-butyl-2-chlorophenol: Similar structure but with the tert-butyl group in the para position.
2-Chloro-4-tert-butylphenol: Another isomer with different substitution patterns.
2,6-Di-tert-butyl-4-chlorophenol: Contains two tert-butyl groups and a chlorine atom.
Uniqueness: 3-Tert-butyl-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for studying structure-activity relationships and for applications where specific reactivity is desired .
Properties
IUPAC Name |
3-tert-butyl-2-chlorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOKJMQGRUJFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491365 | |
Record name | 3-tert-Butyl-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60935-49-1 | |
Record name | 3-tert-Butyl-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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